Triphenylsulfonium triflate - 66003-78-9

Triphenylsulfonium triflate

Catalog Number: EVT-1649636
CAS Number: 66003-78-9
Molecular Formula: C19H15F3O3S2
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triphenylsulfonium Triflate is a widely used photoacid generator (PAG) in scientific research, particularly in the field of lithography. [, , , , , , ] Its primary role is to generate a strong acid upon exposure to radiation, typically ultraviolet (UV) or electron beam (EB), which then catalyzes chemical reactions within the resist material. [, , , , , , ] This acid-catalyzed reaction forms the basis of chemically amplified resists, enabling high sensitivity and resolution patterning in lithography. [, , , , , , , ]

Molecular Structure Analysis

The molecular structure of triphenylsulfonium triflate consists of a triphenylsulfonium cation and a triflate anion. [, , , , , , , ] The triphenylsulfonium cation features a central sulfur atom bonded to three phenyl groups, while the triflate anion (trifluoromethanesulfonate) consists of a sulfur atom double bonded to two oxygen atoms, singly bonded to a CF3 group and another oxygen atom.

Chemical Reactions Analysis

The key chemical reaction of Triphenylsulfonium Triflate is its photolysis upon exposure to radiation, resulting in the generation of triflic acid (trifluoromethanesulfonic acid). [, , , , , , , ] This strong acid then catalyzes various chemical reactions depending on the resist system, such as deprotection of blocking groups in positive-tone resists or crosslinking reactions in negative-tone resists. [, , , , , , ] Additionally, Triphenylsulfonium Triflate can participate in electron transfer reactions, accepting electrons from intermediates generated by the radiation. []

Mechanism of Action
  • Photolysis: Upon exposure to radiation, the Triphenylsulfonium Triflate molecule undergoes photolysis, leading to the cleavage of the S-O bond and the generation of a triphenylsulfonium radical and a triflate radical. [, , , , , , , ]
  • Acid Generation: The triflate radical abstracts a hydrogen atom from the surrounding environment, forming triflic acid. [, , , , , , , ] The triflic acid then catalyzes further chemical reactions within the resist material.
Applications
  • Electron Beam Lithography: It is employed as a PAG in negative-tone resists for electron beam lithography, enabling high-resolution patterning down to 20nm. [, , ]
  • Extreme Ultraviolet (EUV) Lithography: Triphenylsulfonium Triflate is a key component in chemically amplified resists for EUV lithography, enabling high sensitivity and resolution patterning. [, , , , ]
  • Deep UV (DUV) Lithography: It is widely used in positive-tone and negative-tone chemically amplified resists for DUV lithography, enabling high-resolution patterning and good post-exposure delay stability. [, , , , , , ]
  • Photochemical Immobilization of Polymers: Triphenylsulfonium Triflate can be used for the photochemical immobilization of polymers on surfaces, enabling control over film thickness and wettability. []
  • Doping of Polyaniline: It serves as a photoacid generator for doping polyaniline in the solid state, allowing adjustment of its work function and electronic properties. []
  • Fabrication of Patterned Fluorescence Images: Triphenylsulfonium Triflate is employed as a PAG for the photochemical deprotection of fluorescent precursor molecules, enabling the fabrication of patterned fluorescence images in electrospun microfibers. []
Future Directions
  • Designing Novel PAGs: Research efforts could focus on developing new Triphenylsulfonium Triflate derivatives with improved properties such as higher sensitivity, lower outgassing, and better LER performance. [] This includes exploring different sulfonium cations and anions to fine-tune the properties of the resulting PAG. []
  • Understanding Resist Chemistry: Further investigation is required to gain a deeper understanding of the interactions between Triphenylsulfonium Triflate and the resist polymer matrix during acid generation and subsequent chemical reactions. [, , ] This includes studying the effects of polymer structure, acid diffusion, and base quencher concentration on resist performance. [, , , , ]
  • Exploring New Applications: The unique properties of Triphenylsulfonium Triflate can be leveraged to explore its potential applications beyond traditional lithography, such as in the development of new functional materials, controlled drug delivery systems, and surface modification techniques. [, , ]

Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate (TBI-Nf)

Relevance: TBI-Nf's relevance stems from its comparison with both Triphenylsulfonium triflate and TBI-Tf . It highlights how modifying the anion in PAGs can alter the generated photoacid, potentially affecting resist performance parameters like sensitivity and resolution. The choice between triflate and perfluoro-1-butanesulfonate anions might depend on the specific resist formulation and desired lithographic outcome.

Triphenylsulfonium Perfluoro-1-butanesulfonate (TPS-Nf)

Relevance: TPS-Nf allows a direct comparison of the triflate (in Triphenylsulfonium triflate) and perfluoro-1-butanesulfonate anions while keeping the triphenylsulfonium cation constant [, ]. This comparison can help elucidate the influence of anion structure on PAG properties like photosensitivity, absorbance, and the specific acid generated, all crucial factors in resist performance.

Diphenyliodonium Triflate

Relevance: This compound provides another example of a PAG generating triflic acid, highlighting the importance of this specific acid in chemically amplified resists. Compared to Triphenylsulfonium triflate, the variation lies in the cationic component. This difference might lead to variations in their outgassing behavior during lithographic processes .

Diphenyliodonium Nonaflate

Relevance: Similar to Triphenylsulfonium triflate, this compound acts as a PAG, highlighting the diversity in PAG structures while achieving the shared goal of acid generation. Its comparison with diphenyliodonium triflate and triphenylsulfonium triflate provides insights into how changes in both the cationic and anionic components of PAGs can influence their outgassing behavior , a critical factor in EUV lithography.

Diphenyltrimethylsilylmethylsulfonium Triflate (I)

Compound Description: Diphenyltrimethylsilylmethylsulfonium triflate (I) is a novel sulfonium PAG designed to incorporate organosilanes into EUV photoresists . This compound can undergo a base-catalyzed silyl group transfer reaction.

Relevance: Compound (I) is structurally related to Triphenylsulfonium triflate but incorporates a trimethylsilylmethyl group on the sulfonium center. This modification aims to enhance the sensitivity of EUV resists. The study highlights that while Compound (I) can improve sensitivity, it might compromise line width roughness (LWR) compared to Triphenylsulfonium triflate .

Diphenyl-methylsulfonium Triflate (II)

Compound Description: Diphenyl-methylsulfonium triflate (II) is formed from the base-catalyzed silyl group transfer reaction of compound (I) .

Relevance: Compound (II) demonstrates how structural modifications to PAGs, like the removal of the trimethylsilyl group from compound (I), can influence their reactivity and stability. Its comparison with Triphenylsulfonium triflate contributes to understanding structure-property relationships in PAG design for EUV lithography .

Cyclopropyldiphenylsulfonium Triflate

Compound Description: This compound is a photoacid generator designed with a cyclopropyl group to reduce absorbance at 193 nm and induce a photobleaching effect .

Relevance: The compound highlights a structural modification strategy for PAGs like Triphenylsulfonium triflate to improve their performance in 193 nm lithography. Replacing a phenyl group with a cyclopropyl group aims to enhance the resolution of the resist by promoting photobleaching and reducing unwanted absorbance .

5-Norbornene-2,3-dicarboximidyl Trifluoromethanesulfonate (NDIT)

Relevance: NDIT, along with other PAGs like triphenylsulfonium triflate (TPST) and bis(p-ter-butylphenyl)iodonium triflate (BTIT), was studied for its performance in ArF photoresists . The study highlights the importance of PAG selection for achieving desirable development profiles, contrast, and ultimately, the resolution and depth of focus (DOF) latitude of the resist.

Pinanediol Monosulfonates

Compound Description: This category includes pinanediol tosylate (PiTs), pinanediol 4-fluorobenzenesulfonate (Pi1F), and pinanediol 4-trifluoromethylbenzenesulfonate (Pi3F) studied as acid amplifiers in EUV resists .

Relevance: While not structurally similar to Triphenylsulfonium triflate, pinanediol monosulfonates play a crucial role in acid generation. They can enhance or reduce acid yield depending on their structure, showcasing an alternative approach to improving the sensitivity of EUV resists. The research highlights the importance of understanding electron transfer processes involving these compounds and PAGs like Triphenylsulfonium triflate to optimize acid production in EUV lithography .

Properties

CAS Number

66003-78-9

Product Name

Triphenylsulfonium triflate

IUPAC Name

trifluoromethanesulfonate;triphenylsulfanium

Molecular Formula

C19H15F3O3S2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1

InChI Key

FAYMLNNRGCYLSR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

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